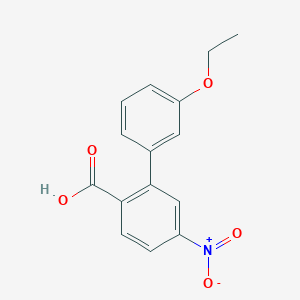

2-(3-Ethoxyphenyl)-4-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxyphenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-2-21-12-5-3-4-10(8-12)14-9-11(16(19)20)6-7-13(14)15(17)18/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKMFWLPKRXEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30690039 | |

| Record name | 3'-Ethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-30-0 | |

| Record name | 3'-Ethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Ethoxyphenyl 4 Nitrobenzoic Acid

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

Disconnection Strategies for Carboxylic Acid Functionality

The carboxylic acid group is a key functional group in the target molecule. A common and reliable method for its introduction is through the oxidation of a methyl or other alkyl group attached to the aromatic ring. Therefore, a primary disconnection involves the conversion of the carboxylic acid to a methyl group, identifying 2-methyl-1-(3-ethoxyphenyl)-5-nitrobenzene as a key intermediate.

Another strategy involves the hydrolysis of a nitrile (-CN) group. This would lead to 2-(3-ethoxyphenyl)-4-nitrobenzonitrile as the precursor. Furthermore, the carboxylic acid can be formed from a Grignard reagent by reaction with carbon dioxide. This approach would disconnect the molecule into a Grignard reagent derived from 1-bromo-2-(3-ethoxyphenyl)-4-nitrobenzene and CO2.

| Disconnection | Precursor | Forward Reaction |

| C-C bond of COOH | 2-methyl-1-(3-ethoxyphenyl)-5-nitrobenzene | Oxidation |

| C-CN bond | 2-(3-ethoxyphenyl)-4-nitrobenzonitrile | Hydrolysis |

| C-MgBr bond | 1-bromo-2-(3-ethoxyphenyl)-4-nitrobenzene + CO2 | Grignard Carboxylation |

Approaches for Introducing the Nitro Group onto the Aromatic Ring

The introduction of a nitro group is typically achieved through electrophilic aromatic substitution. nih.gov The nitro group can be introduced at different stages of the synthesis. One approach is the nitration of a pre-formed 2-(3-ethoxyphenyl)benzoic acid. The directing effects of the existing substituents (the carboxylic acid and the ethoxyphenyl group) will determine the position of nitration. The carboxylic acid is a meta-directing group, while the ethoxyphenyl group is an ortho, para-directing group. Due to the steric hindrance at the position ortho to the bulky ethoxyphenyl group, and the electronic deactivation by the carboxyl group, the nitration is expected to occur at the position para to the ethoxyphenyl group and meta to the carboxylic acid, which is the desired 4-position.

Alternatively, the nitro group can be present on one of the starting materials before the coupling of the two aromatic rings. For example, nitration of a simpler precursor like 2-chlorobenzoic acid could yield 2-chloro-4-nitrobenzoic acid, which can then be coupled with a (3-ethoxyphenyl)boronic acid.

| Strategy | Precursor | Reaction |

| Nitration of the biaryl system | 2-(3-Ethoxyphenyl)benzoic acid | Electrophilic Nitration |

| Nitration of a precursor | 2-Chlorobenzoic acid | Electrophilic Nitration |

Strategies for Attaching the Ethoxyphenyl Moiety to the Benzoic Acid Core

The formation of the biaryl bond between the benzoic acid core and the ethoxyphenyl moiety is a critical step. Two powerful cross-coupling reactions are well-suited for this transformation: the Suzuki coupling and the Ullmann condensation.

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. youtube.comyoutube.com In this context, one could couple 2-bromo-4-nitrobenzoic acid with (3-ethoxyphenyl)boronic acid. This method is known for its mild reaction conditions and high functional group tolerance. youtube.com

The Ullmann condensation is a copper-catalyzed reaction that can form carbon-carbon bonds between aryl halides. wikipedia.orgwikipedia.org This could involve the reaction of 2-chloro-4-nitrobenzoic acid with 3-ethoxyphenol (B1664596) in the presence of a copper catalyst. wikipedia.orgresearchgate.net Traditional Ullmann reactions often require high temperatures, but modern modifications have made the conditions milder. nih.gov

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst |

| Suzuki Coupling | 2-Bromo-4-nitrobenzoic acid | (3-Ethoxyphenyl)boronic acid | Palladium catalyst |

| Ullmann Condensation | 2-Chloro-4-nitrobenzoic acid | 3-Ethoxyphenol | Copper catalyst |

Direct Synthesis Approaches

Based on the retrosynthetic analysis, several direct synthetic pathways can be devised.

Oxidative Cleavage Reactions of Related Benzyl (B1604629) Ketones or Acetophenones as Precursors to Nitrobenzoic Acids

An alternative route to the carboxylic acid functionality is through the oxidative cleavage of a carbon-carbon bond in a suitable precursor. For instance, a 2-(3-ethoxyphenyl)-4-nitroacetophenone could be synthesized first, followed by oxidation to the desired benzoic acid. Oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid have been shown to effectively convert aryl methyl ketones to the corresponding benzoic acids. researchgate.net This method can be advantageous as the introduction of an acetyl group via Friedel-Crafts acylation can be a highly regioselective process. A patent describes the oxidation of 2- and 4-nitroacetophenones to the corresponding nitrobenzoic acids using nitric acid in the presence of a catalyst. google.com

A plausible synthetic sequence would be:

Friedel-Crafts acylation of 1-bromo-3-ethoxybenzene to introduce an acetyl group.

Suzuki or Ullmann coupling with a suitable benzoic acid precursor.

Nitration of the resulting acetophenone (B1666503) derivative.

Oxidation of the acetyl group to a carboxylic acid.

The sequence of these steps would need to be carefully considered to ensure correct regiochemistry and functional group compatibility.

Electrophilic Nitration Reactions of Ethoxyphenylbenzoic Acid Precursors

A more direct approach involves the nitration of a pre-synthesized 2-(3-ethoxyphenyl)benzoic acid. The synthesis of this precursor can be achieved via a Suzuki or Ullmann coupling as described in section 2.1.3. Once 2-(3-ethoxyphenyl)benzoic acid is obtained, it can be subjected to electrophilic nitration. A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for this transformation. quora.comchegg.com

The directing effects of the substituents are crucial. The carboxylic acid group is a deactivating, meta-director, while the ethoxy group is an activating, ortho, para-director. The position of nitration will be a result of the combined influence of these two groups. The most likely position for nitration would be at the 4-position, which is para to the strongly activating ethoxy group and meta to the deactivating carboxylic acid group.

A typical procedure would involve the slow addition of the 2-(3-ethoxyphenyl)benzoic acid to a cooled mixture of concentrated nitric and sulfuric acids. The reaction temperature must be carefully controlled to avoid over-nitration or side reactions.

Cross-Coupling Methodologies for Constructing the Substituted Biphenyl (B1667301) System

The most direct and efficient method for constructing the biphenyl core of 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This reaction creates a C-C bond between an organoboron compound and an organic halide or triflate. youtube.com For the synthesis of the target molecule, this would typically involve the coupling of a 2-halide-4-nitrobenzoic acid derivative with 3-ethoxyphenylboronic acid.

The general reaction scheme is as follows:

Scheme 1: General Suzuki-Miyaura coupling for the synthesis of this compound.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Biphenyl compounds are key intermediates in the production of various drugs and agricultural products. ajgreenchem.com

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions applicable to this synthesis, based on findings from related transformations. ajgreenchem.comresearchgate.net

| Parameter | Common Reagents/Conditions | Rationale/Notes |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Tetrakis(triphenylphosphine)palladium(0) is a widely used, effective catalyst. Others may be chosen for specific substrate compatibility. ajgreenchem.com |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Bulky electron-rich phosphine (B1218219) ligands stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a common and cost-effective choice. researchgate.net |

| Solvent System | Toluene/H₂O, 1,4-Dioxane/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. ajgreenchem.com |

Multi-Step Synthetic Routes

Beyond a single cross-coupling step, the synthesis can be designed as a multi-step sequence, offering flexibility in the choice of starting materials and the order of chemical transformations.

Strategies Utilizing Nitrobenzoic Acid Isomers as Starting Materials for Derivatization

The synthesis would proceed via the Suzuki-Miyaura coupling described previously, where the halogen at the 2-position serves as the handle for the cross-coupling reaction with 3-ethoxyphenylboronic acid. This approach is highly convergent, meaning the two complex fragments of the molecule are prepared separately and then joined at a late stage. The preparation of nitrobenzoic acids can sometimes be achieved by the oxidation of the corresponding nitrotoluenes. orgsyn.org

Stepwise Introduction and Functionalization of the Ethoxy and Phenyl Substituents

One possible sequence is:

Cross-Coupling: Start with a simpler coupling, for example, between 2-bromobenzoic acid and 3-hydroxyphenylboronic acid. This forms the intermediate 2-(3-hydroxyphenyl)benzoic acid.

Etherification: Convert the hydroxyl group to an ethoxy group. This is commonly achieved through a Williamson ether synthesis, using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃). A similar procedure is used to synthesize 4-ethoxy-3-nitrobenzoic acid from its corresponding 4-hydroxy precursor. chemicalbook.com

Nitration: Introduce the nitro group onto the benzoic acid ring. The carboxylic acid is a meta-director; however, the existing phenyl substituent is a competing ortho-, para-director. The conditions must be carefully controlled to achieve nitration at the desired 4-position.

This stepwise approach is less direct but offers greater control over the introduction of each substituent.

Application of Functional Group Interconversions and Protecting Group Chemistry

In multi-step syntheses, functional group interconversions (FGI) and the use of protecting groups are fundamental tactics. imperial.ac.ukvanderbilt.edu FGI refers to the conversion of one functional group into another, such as the etherification of a hydroxyl group mentioned above. ub.edufiveable.me

Protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. uchicago.eduutsouthwestern.edu In the synthesis of this compound, both the carboxylic acid and a potential hydroxyl group (if used as a precursor to the ethoxy group) may require protection.

Carboxylic Acid Protection: The acidic proton of the carboxylic acid can interfere with organometallic reagents used in some coupling reactions and can be reactive under other conditions. It is often protected as an ester (e.g., methyl or ethyl ester). researchgate.net This ester can be easily removed (deprotected) by hydrolysis with an acid or base at the end of the synthesis.

Hydroxyl Group Protection: If the synthesis proceeds via a hydroxyl intermediate, the -OH group is typically protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl ether before subsequent reactions like cross-coupling or nitration. researchgate.net These groups are stable under a variety of conditions but can be removed selectively when needed.

The table below outlines potential protecting groups for this synthesis.

| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Methyl Ester (-COOMe) | Methanol (CH₃OH), H₂SO₄ (cat.) | NaOH/H₂O, then H₃O⁺ |

| Carboxylic Acid (-COOH) | Benzyl Ester (-COOBn) | Benzyl alcohol, DCC/DMAP | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl (-OH) | Benzyl Ether (-OBn) | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl Ether (-OTBDMS) | TBDMS-Cl, Imidazole (B134444) | TBAF in THF |

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. This involves using less hazardous materials, reducing waste, and improving energy efficiency. inovatus.es

Exploration of Catalytic Systems for Enhanced Efficiency and Selectivity

Significant research has focused on making cross-coupling reactions, like the Suzuki-Miyaura coupling, greener. mdpi.cominovatus.es For the synthesis of this compound, several green chemistry principles can be applied.

Catalyst Choice and Recycling: While palladium is highly effective, it is also expensive and toxic. Research focuses on developing highly active catalysts that can be used at very low loadings. nih.gov Furthermore, immobilizing the catalyst on a solid support, such as magnetic nanoparticles or polymers, allows for easy separation from the reaction mixture and recycling, reducing cost and environmental impact. mdpi.comresearchgate.net Water-soluble fullerene-supported PdCl₂ nanocatalysts have shown high efficiency in synthesizing biphenyl carboxylic acids at room temperature. researchgate.net Nickel-based catalysts are also being explored as a lower-cost, more abundant alternative to palladium for certain cross-coupling reactions in green solvents. nih.gov

Solvent Selection: Traditional organic solvents are often volatile, flammable, and toxic. A major goal of green chemistry is to replace them with safer alternatives. Suzuki reactions have been successfully performed in water, polyethylene (B3416737) glycol (PEG), or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF). inovatus.esnih.gov

Energy Efficiency: Using alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net

| Green Approach | Example System | Advantage |

|---|---|---|

| Alternative Catalyst | NiCl₂(PCy₃)₂ | Lower cost and higher abundance compared to palladium. nih.gov |

| Recyclable Catalyst | Fullerene-supported PdCl₂ | Allows for easy recovery and reuse of the catalyst, reducing waste and cost. researchgate.net |

| Green Solvent | Water or 2-Me-THF | Reduces reliance on hazardous volatile organic compounds (VOCs). inovatus.esnih.gov |

| Energy Source | Microwave Irradiation | Drastically shortens reaction times, increasing energy efficiency. researchgate.net |

Solvent Selection and Optimization for Reduced Environmental Impact

The selection of a solvent is a crucial step in aligning the synthesis with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. unibo.it An ideal "green" solvent minimizes environmental harm, is derived from renewable resources, has low toxicity, and can be efficiently recycled. inovatus.es The optimization process involves evaluating a range of solvents to find a balance between reaction efficiency and reduced environmental impact. nih.gov

Research Findings on Greener Solvents for Suzuki-Miyaura Coupling

Recent research has identified several environmentally friendly solvents as viable replacements for traditional ones in Suzuki-Miyaura reactions. These studies provide a framework for selecting an appropriate solvent for the synthesis of this compound.

Key findings include:

2-Methyltetrahydrofuran (2-Me-THF): Derived from biomass, 2-Me-THF is a promising green solvent. Nickel-catalyzed Suzuki-Miyaura couplings have been successfully performed in 2-Me-THF, yielding biaryl products efficiently. acs.orgresearchgate.net

tert-Amyl Alcohol: This alcohol is considered a "green" alternative to more conventional organic solvents and has been effectively used in nickel-catalyzed cross-couplings of heterocyclic substrates. acs.orgnih.gov

Isopropyl Acetate (i-PrOAc): In a study evaluating 14 different solvents for the Suzuki-Miyaura coupling of amides, i-PrOAc was identified as the recommended environmentally friendly option, demonstrating beneficial effects across a range of substrates. acs.org

Water: Aqueous Suzuki reactions represent a significant advancement in green chemistry. Using water as a solvent, often with a co-solvent like alcohol for purification, eliminates the need for hazardous organic solvents and can reduce reaction times and energy consumption. gctlc.org

The following table summarizes the performance of various solvents in Suzuki-Miyaura coupling reactions, based on contemporary research findings.

Table 1: Comparison of Solvents for Suzuki-Miyaura Coupling Reactions

| Solvent | Catalyst System | Substrate Type | Key Findings & Advantages | Reference |

| 2-Me-THF | Nickel-based | Aryl halides, Phenol derivatives | Bio-based solvent, enables efficient coupling with good to excellent yields. | acs.orgresearchgate.net |

| tert-Amyl Alcohol | Nickel-based | Heterocyclic substrates | "Green" alcohol solvent, suitable for modern cross-coupling reactions. | acs.orgnih.gov |

| i-PrOAc | Palladium-NHC | Amides, Boronic acids | Recommended green solvent, performs well with challenging substrates. | acs.org |

| Water | Palladium-based | General aryl halides | Eliminates organic solvents, reduces energy use, environmentally benign. | gctlc.org |

| Tetrahydrofuran (THF) | Palladium-based | Amides | Common traditional solvent, now classified as hazardous/problematic. | acs.org |

Optimization for Reduced Environmental Impact

Optimizing the solvent system goes beyond simple substitution. It requires a holistic assessment of the entire process. A solvent that is considered "green" might lead to lower yields or require more energy-intensive conditions, potentially negating its benefits. nih.gov Therefore, a thorough evaluation is necessary.

The environmental impact of a solvent can be categorized based on several factors, including its origin, safety profile (flammability, toxicity), and potential for environmental harm (e.g., ozone depletion, water contamination). researchgate.net Solvent selection guides often classify solvents into categories such as "recommended," "problematic," and "hazardous."

The table below provides a classification of solvents relevant to the synthesis of biaryl compounds like this compound.

Table 2: Environmental and Safety Classification of Selected Solvents

| Solvent | Classification | Key Environmental/Safety Concerns | Source |

| Water | Recommended | Minimal environmental impact and hazard. | gctlc.orgjetir.org |

| i-PrOAc | Recommended | Environmentally friendly alternative to other acetates. | acs.org |

| 2-Me-THF | Recommended | Bio-based, greener alternative to THF. | acs.orgresearchgate.net |

| tert-Amyl Alcohol | Usable | "Green" alcohol, less hazardous than many traditional solvents. | acs.orgnih.gov |

| Toluene | Problematic | Flammable, toxic, environmental persistence. | nih.gov |

| Tetrahydrofuran (THF) | Hazardous | Forms peroxides, problematic for waste streams. | acs.org |

| Dichloromethane (DCM) | Hazardous | Toxic, suspected carcinogen, generates contaminated wastewater. | nih.govjetir.org |

By leveraging these findings, the synthesis of this compound can be optimized. For instance, replacing a traditional solvent like THF with 2-Me-THF or i-PrOAc could significantly reduce the environmental impact without compromising reaction efficiency. acs.orgacs.org The use of aqueous systems, where feasible, offers the most sustainable pathway by minimizing the reliance on organic solvents altogether. gctlc.org This strategic selection and optimization are central to developing a more sustainable and environmentally responsible chemical synthesis.

Reactivity and Reaction Mechanisms of 2 3 Ethoxyphenyl 4 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) is a primary site for a variety of synthetic transformations, enabling the formation of numerous derivatives. These reactions are fundamental in organic synthesis and proceed through well-established nucleophilic acyl substitution mechanisms.

The conversion of the carboxylic acid group into esters, amides, and acyl halides represents a cornerstone of its reactivity. These transformations replace the hydroxyl (-OH) portion of the carboxyl group with an alkoxy (-OR), amino (-NR₂), or halide (-X) group, respectively.

Esters: Esterification of 2-(3-ethoxyphenyl)-4-nitrobenzoic acid can be achieved through several standard protocols. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it forms, often through azeotropic distillation. google.comlibretexts.org Alternatively, esters can be formed under milder, non-acidic conditions by first converting the carboxylic acid to its carboxylate salt (e.g., with a base like sodium hydroxide) and then reacting it with an alkyl halide.

Amides: The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com Therefore, the carboxylic acid must first be "activated." A common method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.orgmasterorganicchemistry.com These reagents convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org Another pathway is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride, which then readily reacts with an amine to yield the corresponding amide. libretexts.orgyoutube.com

Acyl Halides: Acyl chlorides, the most common acyl halides, are highly reactive intermediates synthesized directly from carboxylic acids. wikipedia.orglibretexts.org Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃) are effective for this transformation. libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. chemguide.co.uk These acyl halides are valuable precursors for the synthesis of esters and amides, often reacting more rapidly and irreversibly than the parent carboxylic acid. libretexts.org

Table 1: Summary of Reagents for Carboxylic Acid Derivatization

| Derivative | Reagent(s) | Typical Conditions | Byproducts |

|---|---|---|---|

| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal google.com | Water |

| Amide | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Room temperature or mild heat libretexts.orgmasterorganicchemistry.com | Dicyclohexylurea (DCU) |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Gentle warming, often in an inert solvent chemguide.co.uk | SO₂, HCl |

| Acyl Chloride | Phosphorus Pentachloride (PCl₅) | Cold/Room temperature libretexts.orgchemguide.co.uk | POCl₃, HCl |

As a carboxylic acid, this compound readily undergoes deprotonation in the presence of a base to form a carboxylate salt. This acid-base reaction is a fundamental property. The resulting carboxylate anion (R-COO⁻) is stabilized by resonance.

The carboxylate group is an effective ligand in coordination chemistry. The oxygen atoms of the carboxylate can donate electron pairs to metal ions, forming coordination complexes. Carboxylates can bind to metal centers in various modes, including monodentate (using one oxygen atom), bidentate chelating (using both oxygen atoms with the same metal ion), or bridging (linking two or more metal ions). The specific coordination mode depends on the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. While specific studies on the coordination complexes of this compound are not detailed in the provided results, its ability to form such complexes is an inherent aspect of its chemical nature as a carboxylate-containing ligand.

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its most significant reactivity is its susceptibility to reduction, providing a synthetic route to aromatic amines.

The reduction of the aromatic nitro group to a primary amine (-NH₂) is a synthetically valuable transformation. This can be accomplished through various methods, including catalytic hydrogenation and chemical reduction. The resulting product, 2-amino-4-(3-ethoxyphenyl)benzoic acid, is a key intermediate for further functionalization.

Catalytic hydrogenation is a clean and efficient method for reducing nitroarenes. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. almacgroup.com Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂), and Raney nickel. mdpi.com For substrates like nitrobenzoic acids, catalysts such as Pt/TiO₂ have shown very high efficacy. nih.gov

The reaction mechanism is understood to proceed through one of two primary pathways. almacgroup.com

Direct Pathway: This involves the stepwise addition of hydrogen to the nitro group, proceeding through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before reaching the final amine product. almacgroup.com

Condensation Pathway: This alternative route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy derivative (R-N=N(O)-R). This species is then successively reduced to an azo compound (R-N=N-R), a hydrazo compound (R-NH-NH-R), and finally cleaved to yield two molecules of the amine. almacgroup.com

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to ensure high yield and selectivity, minimizing the reduction of other functional groups. almacgroup.comcabidigitallibrary.org Continuous-flow packed-bed reactors have been developed for the hydrogenation of aromatic nitrobenzoic acids in water, offering a greener and safer alternative to conventional batch processes. almacgroup.com

Table 2: Examples of Catalytic Hydrogenation Conditions for Nitroaromatic Compounds

| Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| o-, m-, p-Nitrobenzoic acids | Pd/C (10 wt%) | Ammonium formate, LAG | o-, m-, p-Aminobenzoic acids | mdpi.com |

| p-Nitrobenzoic acid (PNBA) | Not specified | 10 bar H₂, 80 °C, aqueous NaOH | p-Aminobenzoic acid | almacgroup.com |

| Benzoic Acid (BA) | Pt/TiO₂ | 50 bar H₂, 80 °C, Hexane | Cyclohexanecarboxylic acid (CCA) | nih.gov |

Chemical reducing agents offer an alternative to catalytic hydrogenation, particularly when certain functional groups are sensitive to catalytic conditions. Sodium dithionite (B78146) (Na₂S₂O₄) is a reliable and widely used reagent for the reduction of aromatic nitro groups. stackexchange.comguidechem.com It is effective for a variety of substituted nitroarenes, including nitrobenzoic acids and their derivatives. stackexchange.comorganic-chemistry.org

The reaction is typically carried out in a basic aqueous or mixed aqueous-organic solvent system (e.g., DMF-water or ethanol-water) at elevated temperatures. organic-chemistry.orgwisdomlib.org Sodium dithionite is added in portions to the reaction mixture. wisdomlib.org The stoichiometry often requires multiple equivalents of the reagent. The process is advantageous due to the use of inexpensive reagents and its applicability in aqueous media. wisdomlib.org This method has been successfully employed in one-pot syntheses where the in-situ-generated amine undergoes subsequent cyclization reactions. organic-chemistry.org

Table 3: Conditions for Sodium Dithionite Reduction

| Substrate Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Nitrobenzamides | Sodium Dithionite (3.5 equiv.) | DMF-water (9:1), 90°C, 5h | 2-Substituted quinazolin-4(3H)-ones | organic-chemistry.org |

| o-Nitro anilides | Sodium Dithionite (3.5 equiv.) | Water or Water:Alcohol, 80-100°C | 2-Substituted benzimidazoles | wisdomlib.org |

| Aromatic nitro compounds | Sodium Dithionite | Dichloromethane-water, Viologen catalyst | Aniline derivatives | researchgate.net |

Activation of Nucleophilic Aromatic Substitution through the Nitro Group

The presence of a strongly electron-withdrawing nitro group (—NO₂) para to the phenyl-phenyl bond significantly influences the reactivity of the benzoic acid ring. While a direct nucleophilic attack on the carbon bearing the nitro group is not typical, the nitro group plays a crucial role in activating the aromatic ring towards nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present at the ortho or para positions. google.comwikipedia.orgtruman.edu

In the context of this compound, the most likely site for such a reaction, should a leaving group be introduced, would be the carbon atom at the 2-position (ortho to the nitro group) or the 5-position (meta to the nitro group, but ortho to the carboxylate and para to the other ring). The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance is key to this activation. rsc.org The delocalization of the negative charge onto the oxygen atoms of the nitro group lowers the activation energy for the nucleophilic attack, making the reaction more favorable. wikipedia.orgtruman.edu

Hypothetical Reactivity in Nucleophilic Aromatic Substitution

| Position of Leaving Group | Activating/Deactivating Group | Expected Reactivity |

|---|---|---|

| C5 (ortho to -COOH, para to ethoxyphenyl) | -NO₂ (meta) | Moderate activation |

It is important to note that without a good leaving group, such as a halide, direct nucleophilic substitution on the aromatic ring is unlikely to occur under standard conditions.

Reactions Involving the Ethoxyphenyl Moiety

The ethoxyphenyl group is generally more susceptible to electrophilic attack than the nitro-substituted ring due to the electron-donating nature of the ethoxy group.

The ethoxy (—OCH₂CH₃) group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). youtube.comresearchgate.net This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making them more nucleophilic. youtube.com

Therefore, electrophilic attack on the 3-ethoxyphenyl ring of this compound is expected to occur preferentially at the positions ortho and para to the ethoxy group. The directing effects of the substituents on the ethoxyphenyl ring are summarized in the table below.

Directing Effects for Electrophilic Aromatic Substitution on the Ethoxyphenyl Ring

| Position | Substituent Effect | Expected Product Distribution |

|---|---|---|

| 2' (ortho) | Activated by ethoxy group | Major product |

| 4' (para) | Activated by ethoxy group | Major product |

| 6' (ortho) | Activated by ethoxy group | Minor product (due to steric hindrance) |

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would likely introduce a nitro group at the 2'- or 4'-positions of the ethoxyphenyl ring. google.com

Aryl alkyl ethers, such as the ethoxyphenyl moiety in the title compound, can undergo cleavage of the ether bond under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.comresearchgate.net The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon atom. youtube.com

In the case of this compound, the cleavage would result in 2-(3-hydroxyphenyl)-4-nitrobenzoic acid and ethyl iodide (if HI is used). The cleavage of the aryl-oxygen bond is disfavored due to the high energy of the resulting phenyl cation.

Conditions for Ether Cleavage

| Reagent | Product 1 | Product 2 |

|---|---|---|

| Concentrated HI (excess) | 2-(3-hydroxyphenyl)-4-nitrobenzoic acid | Ethyl iodide |

General Aromatic Reactivity and Directed Functionalization

Conversely, the ethoxyphenyl ring is activated towards electrophilic substitution. youtube.com This significant difference in reactivity between the two aromatic rings allows for selective functionalization. Electrophilic substitution reactions will overwhelmingly favor the activated ethoxyphenyl ring.

For targeted functionalization, the existing groups can be chemically modified. For example, the nitro group can be reduced to an amino group, which is a strong activating, ortho-, para-director. This would dramatically alter the reactivity of that ring, making it more susceptible to electrophilic attack. Similarly, the carboxylic acid can be converted to other functional groups, such as esters or amides, which would have different electronic and directing effects.

Advanced Spectroscopic Characterization and Structural Elucidation of the Chemical Compound

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Analysis

Should spectroscopic data for 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid be published and made accessible in the future, a detailed analysis as requested could be undertaken.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the spectrum is primarily influenced by the conjugated π-systems of the biphenyl (B1667301) structure, further impacted by the electron-withdrawing nitro group and the electron-donating ethoxy group.

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of this compound is expected to be a composite of the chromophores present in its structure: the 4-nitrobenzoic acid moiety and the 3-ethoxyphenyl moiety linked together. Molecules with extended π-systems, such as biphenyl derivatives, typically exhibit intense absorption bands. libretexts.org The presence of both an electron-donating group (ethoxy, -OEt) and an electron-withdrawing group (nitro, -NO₂) across the biphenyl system is anticipated to create significant intramolecular charge-transfer (ICT) character in its electronic transitions.

The primary electronic transitions observed are π → π* transitions, which are characteristic of conjugated aromatic systems. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The nitro group, a strong chromophore, and the carboxylic acid group on one ring, along with the ethoxy group on the other, influence the energy of these transitions. Unconjugated carboxylic acids typically absorb around 210 nm, a region that is often not useful for detailed analysis. nih.gov However, when conjugated with an aromatic ring, this absorption shifts to longer wavelengths.

The interaction between the two phenyl rings, influenced by the substituents, will likely result in a main absorption band (λmax) at a longer wavelength than that of unsubstituted biphenyl. The specific position of this peak is influenced by the planarity of the two rings and the electronic effects of the substituents. A red-shift is generally observed in such substituted biphenyls due to the extended conjugation and the potential for charge transfer. nist.gov

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Expected λmax (nm) | Associated Chromophore(s) |

|---|---|---|

| π → π* | ~260-290 | Conjugated biphenyl system |

Note: These are predicted values based on the analysis of constituent functional groups and similar structures. Actual experimental values may vary.

Solvatochromic Studies to Probe Solvent Effects on Electronic Structure

Solvatochromism describes the shift in a compound's absorption spectrum when measured in different solvents of varying polarity. acs.org This phenomenon provides insight into the change in dipole moment upon electronic excitation. For this compound, which possesses both polar (nitro, carboxylic acid) and less polar (ethoxyphenyl) components, significant solvatochromic effects are anticipated.

The n → π* transition associated with the nitro group is expected to exhibit a hypsochromic shift (blue shift) as the solvent polarity increases. researchgate.net This is because polar solvents will stabilize the non-bonding electrons on the oxygen atoms of the nitro group, increasing the energy required for excitation. researchgate.net

Conversely, the π → π* transitions are likely to show a bathochromic shift (red shift) with increasing solvent polarity. researchgate.net This occurs because the excited state of a molecule with significant charge-transfer character is often more polar than the ground state. A polar solvent will stabilize this more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. acs.orgajgreenchem.com

By systematically measuring the UV-Vis spectrum in a range of solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., ethanol, water), the nature of the electronic ground and excited states can be further elucidated. nih.gov

Table 2: Predicted Solvatochromic Shifts for this compound

| Transition | Solvent Polarity Increase | Expected Shift | Rationale |

|---|---|---|---|

| n → π* | Increasing | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding electrons. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Molecular Weight Determination and Fragmentation Pattern Analysis

In an electron ionization (EI) mass spectrum, this compound (molecular formula C₁₅H₁₃NO₅) is expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (287.27 g/mol ).

The fragmentation of this molecule would likely proceed through several predictable pathways based on its functional groups. Aromatic carboxylic acids are known to fragment with the loss of hydroxyl (-OH, M-17) and the carboxyl group (-COOH, M-45). The presence of the nitro group can lead to the loss of NO₂ (M-46) and NO (M-30).

The ether linkage in the 3-ethoxyphenyl group provides another site for fragmentation. Cleavage of the ethyl group from the ether oxygen is a common pathway for phenetole (B1680304) derivatives. Furthermore, fragmentation of the biphenyl core itself can occur, although this is generally less favorable than the cleavage of substituent groups.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Identity | Corresponding Neutral Loss |

|---|---|---|

| 287 | [C₁₅H₁₃NO₅]⁺˙ (Molecular Ion) | - |

| 270 | [C₁₅H₁₂NO₄]⁺ | OH |

| 242 | [C₁₄H₁₂NO₃]⁺ | COOH |

| 241 | [C₁₅H₁₃O₅]⁺ | NO₂ |

| 258 | [C₁₃H₈NO₅]⁺ | C₂H₅ |

| 213 | [C₁₃H₈O₃]⁺ | C₂H₅, NO₂ |

| 165 | [C₁₃H₉O]⁺ | COOH, NO₂ |

Note: These are predicted fragmentation patterns. The relative abundance of these fragments will depend on the ionization conditions.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) allows for the measurement of mass-to-charge ratios with very high accuracy (typically to four or more decimal places). This precision enables the unambiguous determination of a molecule's elemental formula by distinguishing between ions that have the same nominal mass but different exact masses due to the mass defects of their constituent atoms. nist.gov

For this compound, the calculated exact mass of the molecular ion [M]⁺˙ is 287.0794 Da. An HRMS measurement confirming this value would provide strong evidence for the elemental composition of C₁₅H₁₃NO₅. Similarly, the exact masses of the fragment ions can be measured to confirm their elemental formulas, which in turn validates the proposed fragmentation pathways. This technique is invaluable for distinguishing between isobaric species—fragments that have the same integer mass but different atomic compositions.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-nitrobenzoic acid |

| Acetone |

| Biphenyl |

| Ethanol |

| Hexane |

| Phenetole |

Theoretical and Computational Investigations of 2 3 Ethoxyphenyl 4 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the fundamental properties of molecules at the electronic level.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure Analysis

DFT is a popular computational method for investigating the electronic structure of many-body systems. It is frequently used to determine the optimized geometry and electronic properties of organic molecules.

Post-Hartree-Fock Methods for High-Level Electronic Structure Determination

While no specific post-Hartree-Fock calculations for 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid have been identified in the literature, these methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally used to obtain more accurate electronic energies and properties than DFT for smaller systems, albeit at a significantly higher computational cost. They are often used as a benchmark for DFT results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

TD-DFT is the standard method for calculating the excited-state properties of molecules and predicting their UV-Vis absorption spectra. This analysis would involve calculating the vertical excitation energies and oscillator strengths from the optimized ground-state geometry. Studies on related nitro-biphenyl compounds have utilized TD-DFT to correlate electronic transitions with observed spectral features. nih.gov For this compound, this would provide insight into the nature of its electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the biphenyl (B1667301) system.

Molecular Orbital and Charge Distribution Analysis

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability. rri.res.innih.gov

In a hypothetical analysis of this compound, one would expect the electron density of the HOMO to be distributed over the electron-rich ethoxyphenyl ring, while the LUMO's density would likely be concentrated on the electron-withdrawing nitrobenzoic acid moiety. This distribution would be indicative of an intramolecular charge transfer character for the lowest electronic transition.

Charge distribution analysis, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide further details on the electronic landscape of the molecule, highlighting the partial charges on each atom and offering insights into intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital Theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (E_gap). nih.gov This gap is a critical parameter for assessing molecular stability and reactivity. nih.gov A large E_gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small E_gap indicates that a molecule is more reactive and less stable. nih.gov This property is instrumental in designing molecules for applications in materials science and pharmacology, where tuning the electronic configuration is key.

Computational studies on analogous compounds provide insight into the expected values for this compound. For instance, Density Functional Theory (DFT) calculations are commonly used to determine these energies. Studies on similar aromatic nitro compounds show that the presence of both electron-donating (ethoxy) and electron-withdrawing (nitro, carboxyl) groups significantly influences the orbital energies. The HOMO is typically delocalized over the electron-rich parts of the molecule, such as the ethoxyphenyl ring, while the LUMO is concentrated on the electron-deficient nitrobenzoic acid moiety. For the related molecule 4-Acetamido-3-nitrobenzoic acid, DFT calculations were employed to analyze its electronic characteristics. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Azo Dye Molecule This table presents data for (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal, calculated using different DFT functionals, to illustrate typical values.

| Functional | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEg) (eV) |

| B3LYP | -6.650 | -2.930 | 3.720 |

| M06-2X | -8.490 | -2.540 | 5.950 |

| ωB97XD | -9.650 | -2.230 | 7.420 |

| Data sourced from a study on (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal to demonstrate representative values. researchgate.net |

Atomic Charge Distributions (e.g., Mulliken, NBO Charges)

Atomic charge distribution analysis provides a quantitative measure of the partial charges on each atom within a molecule, offering insights into its electronic structure, dipole moment, and reactivity. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate these charges.

NBO analysis is generally considered more robust than Mulliken as it is less dependent on the basis set used in the calculation and provides a more chemically intuitive picture of electron distribution based on localized orbitals. These calculations reveal the electrostatic nature of different parts of the molecule.

For a molecule like this compound, charge analysis is expected to show:

Negative charges concentrated on the highly electronegative oxygen atoms of the nitro (NO₂) and carboxylic acid (COOH) groups.

A significant positive charge on the nitrogen atom of the nitro group and the carbonyl carbon of the carboxylic acid.

The hydrogen atom of the carboxylic acid group would also carry a notable partial positive charge, consistent with its acidic nature. nih.gov

In a theoretical study on the related compound 2-nitro-N-(4-nitrophenyl) benzamide (B126), Mulliken charge calculations showed that the carbon atom attached to the oxygen atom had a maximum positive charge, while hydrogen atoms were positively charged and oxygen atoms were negatively charged. researchgate.net A QTAIM (Quantum Theory of Atoms in Molecules) analysis of crystalline 2-nitrobenzoic acid found the integrated charge on the acidic hydrogen to be approximately +0.6. nih.gov

Table 2: Illustrative Mulliken Atomic Charges for an Analogous Compound This table shows calculated charges for select atoms of 2-nitro-N-(4-nitrophenyl) benzamide to provide representative values.

| Atom | Charge (B3LYP/6–31G(d,p)) | Charge (HF/6–31G(d,p)) |

| C (carbonyl) | +0.55 | +0.80 |

| O (carbonyl) | -0.37 | -0.58 |

| N (nitro) | +0.33 | +0.58 |

| O (nitro) | -0.28 | -0.44 |

| Data represents charges on key atoms in an analogous benzamide structure. researchgate.net |

Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting and understanding a molecule's reactive behavior. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These sites are prone to nucleophilic attack and are typically found around acidic hydrogen atoms or electron-deficient centers.

Green and yellow regions represent neutral or intermediate potential. beilstein-journals.org

For this compound, the MEP map would be expected to show strong negative potential (red) around the oxygen atoms of both the carboxylic acid and nitro groups. These areas are the primary sites for hydrogen bonding and interactions with electrophiles. researchgate.net A strong positive potential (blue) would be located around the acidic proton of the carboxyl group, highlighting its role as a hydrogen bond donor. The aromatic rings would exhibit moderately negative potential above and below the plane, characteristic of π-systems. Understanding these regions is crucial for predicting how the molecule will interact with biological receptors or other chemical species. beilstein-journals.org

Intermolecular Interactions and Non-Covalent Bonding Analysis

Characterization of Hydrogen Bonding Interactions (O-H⋯O, C-H⋯O)

In the solid state, the crystal structure of this compound would be heavily influenced by hydrogen bonding. The most significant of these is the O-H⋯O hydrogen bond, which typically forms a centrosymmetric dimer between the carboxylic acid groups of two adjacent molecules. This classic R_2^2(8) graph-set motif is a hallmark of nearly all carboxylic acids in the crystalline phase.

Analysis of π-π Stacking Interactions

π-π stacking is a non-covalent interaction that occurs between aromatic rings. In the crystal structure of this compound, these interactions are expected between the phenyl rings of adjacent molecules. Due to the presence of electron-rich (ethoxyphenyl) and electron-deficient (nitrophenyl) rings, these interactions may be particularly significant.

Quantitative Assessment of Intermolecular Forces using Theoretical Tools (e.g., Hirshfeld Surface Analysis, PIXEL Energy)

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. The surface is colored based on different properties, most commonly d_norm, which indicates the nature of intermolecular contacts.

Red spots on the d_norm map highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds.

Blue spots represent contacts longer than the van der Waals radii.

White areas indicate contacts at approximately the van der Waals distance.

PIXEL Energy Calculation is a theoretical method used to compute the lattice energy and the energy of individual intermolecular interactions within a crystal. It partitions the total interaction energy into its coulombic (electrostatic), polarization, dispersion, and repulsion components. This allows for a detailed quantitative understanding of the forces holding the crystal together. While specific PIXEL energy calculations for this compound are not available, such an analysis would be expected to confirm that the strong O-H⋯O hydrogen bonds provide the largest contribution to the lattice energy, followed by the dispersion-driven π-π stacking interactions.

Based on the conducted research, there is no publicly available scientific literature containing the specific theoretical and computational investigations for the chemical compound "this compound" that are required to construct the requested article. The detailed research findings, data tables, and specific analyses on vibrational frequencies, NMR chemical shifts, and chemical reactivity descriptors for this particular molecule are not present in the searched scholarly databases and scientific publications.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the user's instructions. Fulfilling the request would necessitate fabricating data, which would violate the core principles of accuracy and reliance on factual sources.

Crystal Structure Analysis of 2 3 Ethoxyphenyl 4 Nitrobenzoic Acid and Its Co Crystals

Single Crystal X-ray Diffraction (SCXRD) Studies

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. An experimental study of 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid would provide fundamental data about its solid-state properties.

Determination of Crystallographic Parameters and Space Group

The initial output of an SCXRD experiment is the determination of the unit cell parameters and the crystal's space group. The unit cell is the smallest repeating unit of a crystal lattice. This information, currently unavailable for this compound, would typically be presented in a data table. An example of how such data would be formatted is shown below, using data for a different, but structurally related, compound as a placeholder to illustrate the type of information required.

Illustrative Crystallographic Data Table (Hypothetical Data)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃NO₄ |

| Formula Weight | 271.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value Would Be Here |

| b (Å) | Value Would Be Here |

| c (Å) | Value Would Be Here |

| α (°) | 90 |

| β (°) | Value Would Be Here |

| γ (°) | 90 |

| Volume (ų) | Value Would Be Here |

| Z (Formula units/cell) | 4 |

| Calculated Density (g/cm³) | Value Would Be Here |

Elucidation of Molecular Conformation within the Crystal Lattice

Within the crystal, the molecule adopts a specific conformation or spatial arrangement of its atoms. For this compound, a key conformational feature would be the dihedral angle between the two phenyl rings. This angle is dictated by the rotational freedom around the C-C bond connecting the phenyl and benzoic acid moieties. The orientation of the ethoxy and nitro functional groups relative to their respective rings would also be determined, providing insight into steric and electronic effects within the molecule.

Supramolecular Assembly and Hydrogen Bonding Networks

The way individual molecules of this compound pack together in the crystal is known as its supramolecular assembly. This assembly is governed by a variety of non-covalent interactions.

Detailed Analysis of Intra- and Intermolecular Hydrogen Bonding Patterns

The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the absence of experimental data, it is reasonable to predict that the primary and most influential intermolecular interaction would be hydrogen bonds between the carboxylic acid groups of neighboring molecules. This typically results in the formation of a centrosymmetric dimer, a common structural motif for carboxylic acids in the solid state. Intramolecular hydrogen bonds are less likely in this specific molecule due to the substitution pattern.

Other Non-Covalent Interactions within the Solid State (e.g., C-H⋯π interactions, dipole-dipole forces)

Beyond the dominant hydrogen bonding, other weaker interactions would also contribute to the stability of the crystal lattice. These could include:

C-H⋯π interactions: Where a C-H bond from one molecule interacts with the electron-rich π system of a phenyl ring on an adjacent molecule.

Dipole-dipole interactions: Arising from the polar nitro group (NO₂) and ethoxy group (O-C₂H₅), which would influence the relative orientation of molecules in the crystal.

A detailed crystallographic study, such as one reported for (E)-4-(3-ethoxy-2-hydroxybenzylideneamino)benzoic acid, would allow for the identification and quantification of the geometric parameters of these weaker interactions, providing a complete picture of the forces governing the solid-state architecture of the compound. researchgate.net

Information regarding the crystal structure, polymorphism, and spectroscopic properties of this compound is not available in the public domain.

A thorough search of scientific databases and scholarly articles has yielded no specific published research on the crystal structure analysis, polymorphism studies, or the relationship between the crystal structure and spectroscopic properties of the chemical compound "this compound".

While information exists for structurally related compounds, such as other benzoic acid derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these potentially analogous molecules. The requested detailed analysis, including crystallographic data tables and specific research findings for this particular compound, cannot be provided without published scientific literature.

Therefore, the generation of an article based on the provided outline is not possible at this time due to the absence of the necessary foundational research data.

Derivatives and Functionalization of 2 3 Ethoxyphenyl 4 Nitrobenzoic Acid

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Acid Halides)

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, and acid halides. These transformations are fundamental in organic synthesis, enabling the linkage of the parent molecule to other chemical entities.

Esters: Esterification of 2-(3-ethoxyphenyl)-4-nitrobenzoic acid can be achieved through several standard methods. The most common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive species. For example, reacting the acid with a coupling agent or converting it to the acid chloride before adding the alcohol. A process for producing ester compounds involves the dehydration-condensation reaction of a carboxylic acid and an alcohol using an involatile acid catalyst. google.com Chinese patent CN104860893A describes a process for synthesizing ethylhexyl p-nitrobenzoate from p-nitrobenzoic acid and 2-ethylhexanol. google.com

Amides: Amide synthesis typically requires the activation of the carboxylic acid group to facilitate the reaction with an amine. A common method is the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.commdpi.com The resulting highly reactive acid chloride is then treated with a primary or secondary amine to form the amide bond. mdpi.com This two-step process is efficient and broadly applicable. Direct coupling of the carboxylic acid and an amine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides another route to amides, often used in peptide synthesis and for molecules with sensitive functional groups. nih.gov

Acid Halides: The preparation of acid halides, particularly acid chlorides, is a key intermediate step for synthesizing esters and amides. google.com Thionyl chloride is a frequently used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. google.com The reaction of this compound with thionyl chloride, often in an inert solvent, would yield 2-(3-ethoxyphenyl)-4-nitrobenzoyl chloride.

| Derivative Type | General Reaction | Typical Reagents | Expected Product |

|---|---|---|---|

| Ester | Carboxylic Acid + Alcohol | R'-OH, H₂SO₄ (catalyst) | Alkyl 2-(3-ethoxyphenyl)-4-nitrobenzoate |

| Amide | Carboxylic Acid + Amine | 1. SOCl₂ 2. R'R''NH | N,N-Disubstituted-2-(3-ethoxyphenyl)-4-nitrobenzamide |

| Acid Halide | Carboxylic Acid + Halogenating Agent | SOCl₂ or (COCl)₂ | 2-(3-ethoxyphenyl)-4-nitrobenzoyl chloride |

Reduction of the Nitro Group and Subsequent Transformations of the Amino Derivative

The nitro group on the benzoic acid ring is a key site for functionalization, with its reduction to an amino group opening up a vast array of subsequent chemical transformations.

Reduction of the Nitro Group: The conversion of the aromatic nitro group to a primary amine is a well-established and crucial reaction in synthetic chemistry. Several methods are available for this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean and efficient method, but the conditions might also reduce other susceptible groups.

Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are effective for nitro group reduction. Iron powder is often preferred due to its lower cost and milder reaction conditions. google.com

Hydrazine (B178648) Hydrate (B1144303): The use of hydrazine hydrate (N₂H₄·H₂O) with a catalyst like Raney-Ni or iron salts provides an alternative method for the reduction of nitrobenzoic acid compounds. google.com This approach can be carried out under neutral or basic conditions, which is advantageous if other acid-sensitive groups are present. google.com

The product of this reduction is 4-amino-2-(3-ethoxyphenyl)benzoic acid, a versatile intermediate.

| Method | Reagents | General Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Pressurized H₂ atmosphere, various solvents |

| Metal in Acid | Fe, Sn, or Zn powder; HCl or CH₃COOH | Aqueous or alcoholic solutions, often heated |

| Hydrazine Reduction | N₂H₄·H₂O, Raney-Ni or FeCl₃ | Alcoholic solvent, typically heated |

Subsequent Transformations of the Amino Derivative: The resulting 4-amino-2-(3-ethoxyphenyl)benzoic acid is a valuable building block. The newly introduced amino group can undergo numerous reactions:

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium salt is a highly useful intermediate that can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form amides, providing a means to attach various other molecular fragments.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.

Cyclization Reactions: The amino group, being ortho to the carboxylic acid, is perfectly positioned for intramolecular cyclization reactions to form heterocyclic systems, as discussed in section 7.5.

Selective Functionalization of the Ethoxyphenyl Moiety

The ethoxyphenyl ring is another site for potential modification. The ethoxy group (-OEt) is an electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. This directing effect allows for the selective introduction of new functional groups onto this ring, while the other ring is deactivated by the nitro and carboxylic acid groups.

Potential selective functionalizations include:

Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely occur at the positions ortho and para to the ethoxy group. Careful control of stoichiometry would be needed to achieve mono-substitution.

Nitration: Further nitration, under controlled conditions, would be directed to the activated ethoxyphenyl ring.

Friedel-Crafts Reactions: Acylation or alkylation could be performed on the ethoxyphenyl ring, although the Lewis acid catalysts used could potentially interact with other functional groups on the molecule.

The specific conditions for these reactions would need to be carefully optimized to ensure selectivity for the ethoxyphenyl ring and to avoid side reactions with the nitrobenzoic acid portion of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, these reactions could be employed at several positions after initial modification.

First, a halogen (e.g., Br, I) would typically need to be introduced onto one of the aromatic rings via electrophilic substitution (as described in 7.3). This organohalide can then serve as a substrate for various cross-coupling reactions. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.org This would allow for the formation of a new C-C bond, linking a new aryl or vinyl group to the molecule.

Heck Coupling: This reaction involves the coupling of an organohalide with an alkene to form a substituted alkene. nobelprize.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an organohalide with an amine.

More recently, methods for the direct C-H activation or even using the nitro group as a leaving group in palladium-catalyzed couplings have been developed. nih.gov Research has shown that the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of nitroarenes are possible, involving the challenging oxidative addition of the palladium catalyst into the Ar-NO₂ bond. nih.gov This advanced strategy could potentially allow for direct functionalization at the C4 position without prior conversion of the nitro group.

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Ar-X + R-B(OH)₂ | C(sp²)-C(sp²) | Pd(0) catalyst, Base |

| Heck | Ar-X + Alkene | C(sp²)-C(sp²) | Pd(0) catalyst, Base |

| Buchwald-Hartwig | Ar-X + R₂NH | C(sp²)-N | Pd(0) catalyst, Base, Ligand |

| Nitro-Cross-Coupling | Ar-NO₂ + R-B(OH)₂ | C(sp²)-C(sp²) | Pd(0) catalyst, Ligand |

Cyclization Reactions and Formation of Fused Heterocyclic Systems (e.g., potential for benzimidazole (B57391) formation from nitrobenzoic acid precursors)

The structure of this compound is a precursor for the synthesis of complex heterocyclic systems through intramolecular cyclization. A prominent example is the formation of benzimidazoles, which are important structural motifs in many pharmacologically active compounds. nih.govgoogle.com

The synthesis of a benzimidazole ring from this precursor would involve a two-step sequence:

Reduction of the Nitro Group: As detailed in section 7.2, the nitro group at the C4 position is first reduced to a primary amine (4-amino-2-(3-ethoxyphenyl)benzoic acid).

Cyclization: The resulting ortho-aminobenzoic acid derivative can then undergo cyclization. However, a standard benzimidazole synthesis requires a 1,2-diaminobenzene precursor. Therefore, the carboxylic acid group would need to be converted to an amino group, for instance, via a Curtius, Hofmann, or Schmidt rearrangement. The resulting diamine could then be condensed with a one-carbon electrophile to form the fused imidazole (B134444) ring.

A more direct, albeit speculative, pathway could involve the intramolecular cyclization of a derivative. For example, if the carboxylic acid is converted to an amide, reduction of the nitro group followed by intramolecular condensation between the newly formed amine and the amide carbonyl could lead to a fused heterocyclic system.

A well-documented route to benzimidazoles involves the reductive cyclization of 2-nitroanilines with aldehydes or formic acid. organic-chemistry.org By analogy, if the carboxylic acid group of the title compound were first converted to an amine, the resulting 2-(3-ethoxyphenyl)-4-nitroaniline derivative could undergo a one-pot reduction and cyclization with a suitable C1 source (like formic acid or an aldehyde) to yield a substituted benzimidazole. google.comorganic-chemistry.org This process combines the nitro reduction and imidazole ring formation into a single, efficient step. organic-chemistry.org

Applications in Organic Synthesis and As Chemical Intermediates

Building Block for Complex Organic Molecules and Pharmaceutical Precursors

Nitrobenzoic acids are well-established intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. google.comorgsyn.orgnih.gov The value of 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid as a building block lies in its distinct reactive sites. The carboxylic acid group can readily undergo esterification or amidation to form a wide range of derivatives. researchgate.netgoogle.com Simultaneously, the nitro group can be chemically reduced to an amino group, a crucial transformation that opens up numerous pathways for further functionalization and cyclization reactions. google.comresearchgate.net This dual reactivity allows for the sequential or selective modification of the molecule, making it an ideal precursor for constructing intricate molecular architectures and active pharmaceutical ingredients (APIs). For instance, 4-nitrobenzoic acid is a known certified reference material used in the quality control of pharmaceuticals such as tetracaine. sigmaaldrich.com

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and precursors like this compound are instrumental in this field.

Benzimidazoles: The benzimidazole (B57391) scaffold is a privileged structure in drug discovery. Its synthesis typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes or esters. nih.govscholarsresearchlibrary.comnih.gov While this compound is not a direct precursor, its structural motifs are commonly employed in multi-step syntheses of benzimidazole derivatives. For example, a common strategy involves starting with a substituted nitrobenzoic acid, which is then elaborated through a series of reactions including nitro group reduction to an amine, followed by cyclization to form the benzimidazole ring. researchgate.netscholarsresearchlibrary.com The synthesis of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates, for instance, begins with 4-fluoro-3-nitrobenzoic acid. researchgate.net

Table 1: Examples of Nitro-Aromatic Precursors in Benzimidazole Synthesis

| Precursor Compound | Resulting Benzimidazole Derivative | Key Reaction Step | Reference |

|---|---|---|---|

| 4-Nitro-1,2-phenylenediamine & Aromatic Aldehydes | 2-Aryl-5-nitro-1H-benzoimidazole | Condensation/Cyclization | scholarsresearchlibrary.com |

| 4-Fluoro-3-nitrobenzoic acid | 2-Substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates | Multi-step synthesis involving nitro reduction | researchgate.net |

| 4-Amino-2,3-difluoro-5-nitrobenzoic acid methyl ester | Binimetinib (a benzimidazole derivative) | Multi-step synthesis including nitro reduction and cyclization | google.com |

The molecular structure of this compound is well-suited for the synthesis of specialized ligands for coordination chemistry. The carboxylic acid function provides a classic coordination site (an O-donor), while the biphenyl (B1667301) framework can be tailored to create specific steric and electronic environments around a metal center. The ethoxy and nitro groups can be used to fine-tune the ligand's electronic properties and solubility. While specific examples utilizing this exact molecule are not prominent, the synthesis of sulfonamide derivatives, which are also important ligands and reagents, often starts from nitrobenzenesulfonyl chlorides, highlighting the utility of the nitro-aromatic motif in reagent synthesis. mdpi.com

Role in Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and intermediate isolation steps. Aromatic aldehydes and carboxylic acid derivatives are frequent participants in MCRs. For instance, an eco-friendly, lactic acid-catalyzed three-component reaction has been developed for the synthesis of 4H-benzo[b]pyrans and 3,4-dihydropyrano[c]chromenes using aromatic aldehydes, malononitrile, and a C-H acid. iau.ir It is plausible that this compound, or its corresponding aldehyde, could serve as a key building block in similar MCRs, allowing for the direct incorporation of its unique D-π-A biphenyl structure into diverse and complex molecular scaffolds.

Potential as a Catalyst or Auxiliary in Organic Transformations